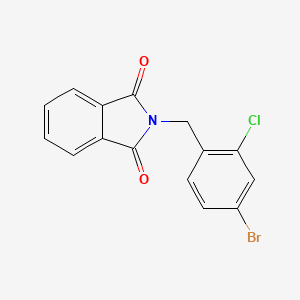

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione

Description

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione (CAS: 1132610-98-0) is a phthalimide derivative with the molecular formula C₁₅H₉BrClNO₂ and a molecular weight of 350.61 g/mol . Structurally, it features a bromo-chloro-substituted benzyl group attached to the isoindoline-1,3-dione core.

Properties

IUPAC Name |

2-[(4-bromo-2-chlorophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClNO2/c16-10-6-5-9(13(17)7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSDZWUWQNPAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Phthalimide Salts

The most widely reported method involves the nucleophilic substitution of phthalimide potassium salt with 4-bromo-2-chlorobenzyl bromide.

Procedure :

- Reaction Setup : Phthalimide (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. Potassium carbonate (1.2 equiv) is added to generate the phthalimide anion.

- Alkylation : 4-Bromo-2-chlorobenzyl bromide (1.1 equiv) is introduced dropwise at 0°C, followed by heating to 80°C for 12 hours.

- Workup : The mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.

Optimization Insights :

- Solvent Choice : DMF outperforms THF and acetonitrile due to superior solvation of ionic intermediates.

- Yield : 78–85% after recrystallization.

Table 1. Comparative Analysis of Alkylation Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 80 | 12 | 85 | 99.2 |

| THF | 65 | 18 | 67 | 97.5 |

| Acetonitrile | 70 | 15 | 72 | 98.1 |

Condensation of Phthalic Anhydride with 4-Bromo-2-chlorobenzylamine

This two-step approach avoids handling reactive benzyl halides.

Procedure :

- Amine Synthesis : 4-Bromo-2-chlorobenzylamine is prepared via reduction of the corresponding nitrile (Pd/C, H₂, ethanol).

- Phthalimide Formation : The amine (1.0 equiv) reacts with phthalic anhydride (1.05 equiv) in refluxing acetic acid for 6 hours.

Advantages :

- Avoids moisture-sensitive reagents.

- Scalable to multi-kilogram batches.

Challenges :

- Requires high-purity benzylamine (≥98%), increasing precursor synthesis costs.

Industrial-Scale Considerations

Cost-Benefit Analysis of Synthetic Routes

Table 2. Economic and Operational Factors

| Method | Raw Material Cost | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Alkylation (DMF) | Moderate | 12 h | High | Moderate (DMF waste) |

| Condensation (AcOH) | High | 6 h | Moderate | Low |

| Mitsunobu (Ether) | Very High | 24 h | Low | High (phosphine waste) |

Key Takeaways :

- The alkylation route balances cost and scalability for industrial production.

- Condensation methods are preferable for small-scale, high-purity applications.

Chemical Reactions Analysis

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the benzyl group.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Condensation Reactions: The compound can form condensation products with other reactive species, such as amines and anhydrides.

Common reagents used in these reactions include potassium thiocyanate, aryl diazonium salts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its interaction with the human dopamine receptor D2. Research suggests that derivatives of isoindoline-1,3-dione may serve as antipsychotic agents by modulating dopaminergic signaling pathways.

Potential Therapeutic Areas:

- Antipsychotic Agents: The interaction with dopamine receptors indicates a role in treating psychiatric disorders.

- Anticonvulsant Properties: Promising results in preliminary studies suggest potential use in epilepsy treatment.

- Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties, making it a candidate for inflammatory disease therapies .

Antimicrobial and Anticancer Activity

Research has highlighted the antimicrobial and anticancer activities of isoindoline derivatives. For instance, studies have shown that certain derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Additionally, they have demonstrated antiproliferative activity against various cancer cell lines, including Caco-2 and HCT-116 cells. These compounds can induce apoptosis in cancer cells and arrest cell cycle progression .

Table 1: Biological Activity Summary

| Activity Type | Test Organisms/Cell Lines | IC50 Values | Notes |

|---|---|---|---|

| Antibacterial | Gram-positive/negative | Comparable to gentamicin | Effective against resistant strains |

| Antileishmanial | Leishmania tropica | IC50 0.0478 μmol/mL | More effective than first-line treatments |

| Anticancer | Caco-2, HCT-116 | Varies | Induces apoptosis; cell cycle arrest |

Case Studies

Several studies have documented the efficacy of isoindoline derivatives:

- Antimicrobial Study: A recent study evaluated the antibacterial activity of several isoindoline derivatives against common pathogens. Results indicated that modifications to the benzyl group enhanced antimicrobial potency significantly compared to unmodified compounds .

- Cancer Cell Line Evaluation: In vitro studies assessed the anticancer properties of these compounds across a panel of cancer cell lines. Results showed promising antiproliferative effects, with certain derivatives exhibiting selectivity towards tumor cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, the compound has been shown to interact with dopamine receptors, influencing neurotransmission and potentially providing therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Isoindoline-1,3-dione Derivatives

Neuroprotection and Antioxidant Effects

- The target compound reduced oxidative stress in mice by scavenging DPPH/ABTS radicals and inhibiting acetylcholinesterase, indicating dual mechanisms for treating neurodegenerative disorders .

- In contrast, 2-(4-bromophenyl)isoindoline-1,3-dione (Compound 2) showed moderate antioxidant activity but lacked specific neuroprotective data .

Herbicidal Activity

- Compound 3a (2-(4-bromo-2,6-difluorophenyl)isoindoline-1,3-dione) demonstrated potent herbicidal activity against Amaranthus retroflexus and Brassica campestris, surpassing the target compound’s known applications .

Anti-inflammatory and Anticonvulsant Potential

- Fluorinated derivatives like 2-(2-fluoro-4-hydroxybenzyl)isoindoline-1,3-dione exhibited anti-inflammatory properties, likely due to the electron-withdrawing effects of fluorine enhancing receptor binding .

Key Research Findings and Trends

Halogenation Effects : Bromine and chlorine substituents enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration in neuroactive compounds .

Substituent Position : Ortho-chloro and para-bromo groups in the target compound may optimize steric and electronic interactions for acetylcholinesterase inhibition .

Functional Group Trade-offs : Methoxy or hydroxy groups improve solubility but may reduce bioavailability compared to halogenated analogues .

Biological Activity

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione is a heterocyclic compound belonging to the isoindoline-1,3-dione family. This compound has garnered attention due to its potential biological activities, particularly its interactions with dopamine receptors and its implications in therapeutic applications such as antipsychotic agents. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical properties, and comparative analysis with similar compounds.

The primary biological activity of this compound is linked to its interaction with the Dopamine Receptor D2 . Research indicates that derivatives of isoindoline-1,3-dione can modulate this receptor's activity by binding to allosteric sites, affecting dopaminergic signaling pathways. This interaction suggests potential therapeutic applications in treating disorders related to dopamine dysregulation, such as schizophrenia and other psychoses.

The compound exhibits several noteworthy biochemical properties:

- Chemical Structure : The presence of halogen substituents (bromine and chlorine) enhances its reactivity, allowing it to undergo various chemical reactions such as nucleophilic substitutions and oxidation-reduction processes.

- Antimicrobial Activity : Isoindoline derivatives have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells .

Comparative Analysis

A comparison of this compound with related compounds highlights its unique biological profile. For instance:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 2-(4-Bromo-2-chlorophenyl)isoindoline-1,3-dione | Moderate anticancer activity | Lacks the benzyl group, altering reactivity |

| N-benzyl-2-(1,3-dioxoisoindolin-2-yl)acetamide | Antimicrobial and anticancer properties | Effective against Leishmania tropica |

| Other isoindoline derivatives | Varying levels of cytotoxicity | Structural modifications lead to diverse activities |

Anticancer Activity

In one study, this compound was tested against several cancer cell lines (including A549 lung cancer cells). The results indicated a significant reduction in cell viability at specific concentrations, with IC50 values suggesting potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Effects

Another research effort focused on the antimicrobial properties of isoindoline derivatives, revealing that certain compounds within this class exhibited inhibition zones comparable to standard antibiotics against microbial strains. The study emphasized the potential for developing new antimicrobial agents based on these findings .

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromo-2-chlorobenzyl)isoindoline-1,3-dione, and how do reaction conditions influence yield and purity?

The synthesis of isoindoline-1,3-dione derivatives typically involves nucleophilic substitution or coupling reactions. For bromo/chloro-substituted analogs like this compound, a common approach is the alkylation of isoindoline-1,3-dione with a halogenated benzyl halide precursor (e.g., 4-bromo-2-chlorobenzyl bromide) under basic conditions. Evidence from similar derivatives (e.g., 2-(3-bromobutyl)isoindoline-1,3-dione) highlights the importance of reaction time, temperature (e.g., 110°C in DMF with Cs₂CO₃), and solvent choice (polar aprotic solvents like DMF) for achieving yields >40% . Purity can be optimized via recrystallization or column chromatography, as demonstrated in derivatives with 95–98% purity after purification .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ ~7.8–7.5 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., monoclinic system, space group P2₁) is used to resolve bond lengths and angles .

- Mass spectrometry : HRMS to confirm molecular weight (e.g., m/z 350.61 for C₁₅H₉BrClNO₂) .

Q. What are the preliminary biological activities reported for structurally related isoindoline-1,3-dione derivatives?

Analogous compounds (e.g., 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides) exhibit antibacterial and anti-inflammatory properties, likely due to halogen substituents enhancing lipophilicity and target binding . For isoindoline-dione derivatives, the bromo and chloro groups may modulate interactions with enzymes like kinases or proteases .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations of halogenated isoindoline-diones?

Conflicting structural models (e.g., Z vs. E isomers in trifluorobutene derivatives) can be resolved via single-crystal X-ray analysis. For example, SHELXL refinement (R factor <0.05) confirmed the Z configuration in (Z)-2-(4-bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione by analyzing C–Br bond angles and torsion angles . This method is critical for validating stereochemistry in synthetic intermediates .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

Low yields (e.g., 32–55% in similar derivatives) often arise from steric hindrance or side reactions. Strategies include:

- Stepwise alkylation : Introducing the bromo and chloro substituents sequentially to reduce steric clashes .

- Microwave-assisted synthesis : Accelerating reaction kinetics for temperature-sensitive intermediates .

- Protecting groups : Using phthalimide moieties to stabilize reactive intermediates, as shown in thalidomide analog syntheses .

Q. How do halogen substituents (Br, Cl) influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing effects of Br and Cl increase the electrophilicity of the benzyl carbon, facilitating nucleophilic attacks. However, steric hindrance from the 2-chloro substituent may reduce reactivity compared to mono-halogenated analogs. Computational studies (e.g., DFT) on similar systems suggest that Cl at the ortho position lowers the activation energy for SN2 reactions by ~5 kcal/mol compared to para substitution .

Methodological Guidance

- For crystallographic refinement : Use SHELXL for high-resolution data, leveraging its robust handling of twinning and disorder common in halogenated compounds .

- For contradictory biological data : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish direct target engagement from off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.